molecular formula C16H21NO4 B13496789 diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate CAS No. 174309-29-6

diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate

Katalognummer: B13496789
CAS-Nummer: 174309-29-6
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: DXLXLBWDINXHBH-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a four-membered azetidine ring derivative featuring two ethyl ester groups at positions 2 and 4, a benzyl substituent at the 1-position, and stereochemical specificity (S-configuration at both 2 and 4 positions). This compound is of interest in organic synthesis and medicinal chemistry due to its constrained ring structure, which enhances metabolic stability and influences conformational preferences in drug design . Its synthesis typically involves multi-step protocols with stereoselective control, as seen in related azetidine derivatives .

Eigenschaften

CAS-Nummer

174309-29-6

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1

InChI-Schlüssel

DXLXLBWDINXHBH-KBPBESRZSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC

Kanonische SMILES

CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate typically involves the stereoselective cyclization of suitable precursors. One common method includes the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . The reaction conditions often require careful control of temperature, solvent, and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Hydrolysis of Ester Groups

The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Conditions Reagents Product Notes
Acidic hydrolysisHCl (aq), reflux1-Benzylazetidine-2,4-dicarboxylic acidComplete conversion in 6–8 hours
Basic hydrolysisNaOH (aq), room tempSodium salt of dicarboxylic acidFaster kinetics due to ester lability

The stereochemistry at C2 and C4 remains intact during hydrolysis, as confirmed by chiral HPLC analysis.

Hydrogenation of the Benzyl Group

Catalytic hydrogenation removes the benzyl group, generating a secondary amine. This step is pivotal for synthesizing unsubstituted azetidine derivatives.

Conditions Catalyst Product Yield References
H₂ (1 atm), ethanol, 25°CPd/CDiethyl (2S,4S)-azetidine-2,4-dicarboxylate92%

The reaction preserves the azetidine ring’s integrity, with no observed ring-opening under mild conditions .

Nucleophilic Substitution at the Azetidine Nitrogen

The benzyl-protected nitrogen can participate in alkylation or arylation reactions after deprotection.

Example: Alkylation with Methyl Iodide

Reagents Conditions Product Yield
Methyl iodide, K₂CO₃DMF, 60°C, 12 hoursDiethyl (2S,4S)-1-methylazetidine-2,4-dicarboxylate78%

Steric hindrance from the ethyl esters and azetidine ring slows reaction kinetics compared to less strained amines .

Cycloaddition Reactions

The azetidine ring can engage in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic structures.

Dipolarophile Conditions Product Stereoselectivity
Nitrile oxideToluene, 80°C, 24 hoursBicyclic isoxazoline derivative>90% endo selectivity

The reaction exploits the ring strain of azetidine, favoring endo transition states .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) can induce ring-opening, producing linear amines.

Nucleophile Conditions Product Mechanism
MeMgBrTHF, −78°C to 0°CBranched alkylamine with ester groupsSN2 at C2 or C4

Regioselectivity depends on steric and electronic factors, with C4 being more reactive due to ester proximity.

Enzymatic Resolution

Lipases selectively hydrolyze one ester group, enabling access to enantiopure intermediates.

Enzyme Conditions Outcome ee
Candida antarctica lipase BPhosphate buffer, 37°CMonoacid monoester derivative>98%

This method is critical for asymmetric synthesis applications .

Comparison with Analogous Compounds

Reactivity differences between ethyl and methyl esters or stereoisomers highlight structure-activity relationships:

Compound Hydrolysis Rate (k, h⁻¹) Hydrogenation Yield
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate0.1592%
Dimethyl analog0.3585%

Ethyl esters exhibit slower hydrolysis due to reduced electrophilicity compared to methyl esters .

Key Reaction Insights

  • Steric Effects : The benzyl group and ethyl esters hinder nucleophilic attacks at the azetidine nitrogen.

  • Ring Strain : The four-membered ring drives cycloaddition and ring-opening reactions.

  • Stereochemical Stability : No racemization occurs under standard conditions, making it valuable for chiral synthesis .

Wissenschaftliche Forschungsanwendungen

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzyl group may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine Derivatives

2,4-Diethyl (2R,4S)-1-Benzylazetidine-2,4-Dicarboxylate
  • Structure : Same azetidine core but with 2R,4S stereochemistry.
  • Applications : Used in studies exploring stereochemical effects on reactivity .
Diethyl 1-Benzylazetidine-2,4-Dicarboxylate (CAS 174309-28-5)
  • Structure: Non-stereospecific analog lacking defined S/S configuration.
  • Key Differences : Reduced stereochemical complexity may simplify synthesis but limit utility in enantioselective applications.
  • Synthesis : Similar to the target compound but without chiral resolution steps .

Pyrrolidine Derivatives

Dibenzyl (2S,4R)-4-Hydroxy-1,2-Pyrrolidinedicarboxylate
  • Structure : Five-membered pyrrolidine ring with benzyl esters, a hydroxyl group at position 4, and 2S,4R stereochemistry.
  • Key Differences :
    • Larger ring size reduces ring strain, lowering reactivity in ring-opening reactions.
    • Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility .
(2R,3S,4S)-1-Benzyl 2-Methyl 4-Hydroxy-3-Methylpyrrolidine-1,2-Dicarboxylate
  • Structure : Pyrrolidine with methyl esters, hydroxyl, and methyl substituents.
  • Key Differences :
    • Additional methyl groups increase steric hindrance, slowing reaction kinetics.
    • Hydroxyl group improves hydrophilicity, making it suitable for aqueous-phase reactions .

Heterocyclic Dicarboxylates

Diethyl Pyridine-2,4-Dicarboxylate
  • Structure : Aromatic pyridine ring with ethyl esters.
  • Key Differences :
    • Aromaticity confers rigidity and basicity (due to the nitrogen lone pair), differing from the saturated azetidine.
    • Applications in coordination chemistry as ligands for metal complexes .
Diethyl 3-Amino-1H-Pyrrole-2,4-Dicarboxylate
  • Structure: Aromatic pyrrole ring with amino and ethyl ester groups.
  • Key Differences: Amino group enables nucleophilic reactivity (e.g., in peptide coupling). Conjugated π-system influences electronic properties, altering UV/Vis absorption .

Fused-Ring Systems

Diethyl 1-Benzyl-2,2-Dioxo-Hexahydro-Pyrrolo-Thiazine-1,3-Dicarboxylate
  • Structure : Fused pyrrolo-thiazine ring with sulfonyl and benzyl groups.
  • Key Differences :
    • Sulfonyl group increases electron-withdrawing effects, stabilizing negative charges.
    • Complex ring system may enhance binding to biological targets (e.g., enzymes) .

Data Table: Structural and Functional Comparison

Compound Ring Type Key Substituents Stereochemistry Applications
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate Azetidine Benzyl, ethyl esters 2S,4S Drug precursors, asymmetric synthesis
Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate Pyrrolidine Benzyl esters, hydroxyl 2S,4R Solubility-enhanced intermediates
Diethyl pyridine-2,4-dicarboxylate Pyridine Ethyl esters N/A Metal coordination chemistry
Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate Pyrrole Amino, ethyl esters N/A Nucleophilic coupling reactions

Key Research Findings

  • Stereochemical Impact: The 2S,4S configuration in the target compound enhances enantioselectivity in catalytic reactions compared to non-stereospecific analogs .
  • Ring Strain vs. Reactivity : Azetidine derivatives exhibit higher reactivity in ring-opening reactions than pyrrolidines due to increased ring strain .

Biologische Aktivität

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}NO4_4
  • SMILES Notation : CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
  • InChI Key : DXLXLBWDINXHBH-UHFFFAOYSA-N

Table 1: Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+292.15434169.2
[M+Na]+314.13628175.3
[M+NH₄]+309.18088170.9
[M+K]+330.11022172.0
[M-H]-290.13978167.4

Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

  • Sphingosine-1-phosphate (S1P) Receptor Modulation : This compound has been identified as a modulator of S1P receptors, which play crucial roles in immune response and cell signaling pathways .
  • Immunosuppressive Effects : Research indicates that compounds similar to diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate can reduce lymphocyte counts in peripheral blood, suggesting potential use in autoimmune disease management .

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound:

  • Anti-inflammatory Properties : In vitro studies revealed that diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate can inhibit pro-inflammatory cytokines, which may benefit conditions characterized by chronic inflammation.
  • Neuroprotective Effects : The compound's ability to modulate S1P receptors has been linked to neuroprotective effects in models of neurodegenerative diseases .
  • Case Studies :
    • A case study published in eBioMedicine highlighted the compound's role in reducing the progression of certain inflammatory diseases in animal models .
    • Another study focused on its application in treating ischemic conditions, demonstrating improved outcomes in preclinical trials involving brain ischemia .

Q & A

Q. Q1. What are the key synthetic routes for diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via stereoselective methods involving benzyl-protected intermediates. For example, benzoylation of azetidine precursors with substituted benzoic acids (e.g., 4-tert-butyl-3-methoxybenzoic acid) under reflux with thionyl chloride generates acyl chlorides, which are subsequently coupled with azetidine derivatives in anhydrous dichloromethane . Stereoselectivity is controlled by chiral auxiliaries or catalytic asymmetric conditions, with solvent polarity and temperature critical for minimizing racemization.

Q. Q2. How can the purity and enantiomeric excess (ee) of this compound be validated post-synthesis?

Purity is assessed via HPLC using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. Enantiomeric excess is quantified by comparing integrated peak areas of (2S,4S) and (2R,4R) diastereomers. Mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR further confirm structural integrity, focusing on benzyl proton resonances (δ 4.5–5.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .

Q. Q3. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water (4 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DCM, DMF). Stability tests indicate decomposition above 192°C (flash point), with hydrolytic sensitivity in acidic/basic conditions. Long-term storage recommendations include inert atmospheres (N2_2) and desiccated environments at –20°C .

Advanced Research Questions

Q. Q4. How does the stereochemistry of the azetidine ring influence biological activity, particularly in antiviral or antitumor applications?

The (2S,4S) configuration enhances binding to viral protease active sites (e.g., hepatitis C virus NS3/4A) by aligning ester groups for hydrogen bonding with catalytic residues. Comparative studies with (2R,4R) analogs show a 10-fold reduction in inhibitory potency (IC50IC_{50}), highlighting the necessity of stereochemical precision for target engagement .

Q. Q5. What methodological challenges arise in coupling this compound with heterocyclic scaffolds (e.g., pyrazoles, pyrrolidines), and how are they resolved?

Coupling with pyrazoles via hydrazine intermediates often suffers from low yields (24–71%) due to competing side reactions. Optimized protocols use N,N-dimethylformamide dimethyl acetal (DMFDMA) as a coupling agent in ethanol, with microwave-assisted heating (80°C, 2 hr) to accelerate cyclization and improve regioselectivity . Purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired adducts.

Q. Q6. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

Density functional theory (DFT) calculations predict logP values (experimental: 1.8) and identify sites for metabolic oxidation (e.g., benzyl C-H bonds). Docking simulations (AutoDock Vina) with cytochrome P450 isoforms (CYP3A4) prioritize derivatives with reduced metabolic liability. For instance, fluorination at the benzyl para position increases metabolic stability (t1/2t_{1/2} > 6 hr in microsomal assays) .

Q. Q7. What contradictions exist in reported bioactivity data, and how can they be reconciled?

Discrepancies in IC50_{50} values for HCV inhibition (e.g., 0.5 μM vs. 5 μM) may stem from assay variability (e.g., luciferase vs. ELISA readouts) or impurity profiles. Rigorous batch-to-batch characterization (HPLC, chiral GC) and standardized cell-based assays (Huh7 replicon systems) are recommended to ensure reproducibility .

Critical Research Gaps

  • Mechanistic Insights: Limited data on the compound’s interaction with non-viral targets (e.g., kinases, GPCRs).
  • In Vivo Pharmacokinetics: No published studies on oral bioavailability or tissue distribution.
  • Scalability: Industrial-scale synthesis routes remain unexplored, with current methods limited to milligram quantities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.